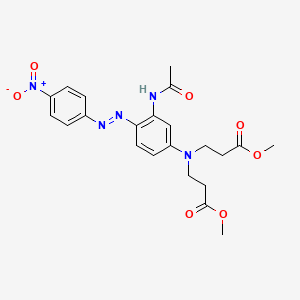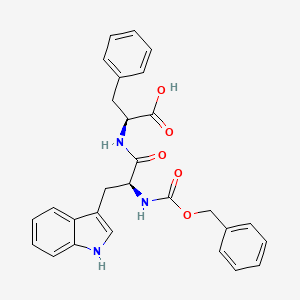
TETRAFLUOROPIRIDAZINA
Descripción general
Descripción
Pyridazine, tetrafluoro- is a chemical compound with the molecular formula C4F4N2 . It is a derivative of pyridazine, an aromatic, heterocyclic, organic compound that contains a six-membered ring with two adjacent nitrogen atoms .
Molecular Structure Analysis
The molecular structure of Pyridazine, tetrafluoro- includes a pyridazine ring, which is characterized by weak basicity, a high dipole moment that subtends π-π stacking interactions, and robust, dual hydrogen-bonding capacity .Aplicaciones Científicas De Investigación
Reacciones de Sustitución Nucleofílica Aromática
La tetrafluoropiridazina es altamente electrófila debido a la presencia de varios átomos de flúor unidos a los anillos heteroarílicos . Esto la hace reaccionar muy fácilmente con una amplia gama de especies nucleofílicas . Esta propiedad se utiliza en reacciones de sustitución nucleofílica aromática, lo que permite la síntesis de una amplia gama de derivados heterocíclicos altamente funcionalizados .
Síntesis de Macrociclos
La reactividad de la this compound con especies nucleofílicas también permite la síntesis de macrociclos . Los macrociclos son moléculas grandes con forma de anillo que tienen aplicaciones en varios campos, incluyendo el descubrimiento de fármacos y la ciencia de materiales .
Preparación de Sistemas Fusionados a Anillos
La this compound puede usarse como material de partida para la preparación de nuevos sistemas de piridazina fusionados a anillos polifuncionales . Estos sistemas tienen aplicaciones potenciales en el área del descubrimiento de fármacos .
Síntesis de Donantes de Glicosilo
Las reacciones de sustitución nucleofílica aromática de los sustratos de this compound han permitido la síntesis de donantes de glicosilo . Estos son compuestos importantes en la síntesis de glicósidos, que tienen aplicaciones en productos farmacéuticos y otras áreas .
Preparación de Derivados Heterocíclicos Altamente Funcionalizados
La this compound se usa como andamio para la síntesis de una diversa gama de sistemas heteroaromáticos . Esto incluye la preparación de derivados heterocíclicos altamente funcionalizados .
Descubrimiento de Nuevos Procesos y Arquitecturas Moleculares
La exploración de la química de los sistemas perfluoroheteroaromáticos como la this compound ha llevado al descubrimiento de algunos nuevos procesos y arquitecturas moleculares notables . Esto amplía nuestro conocimiento de la química orgánica mecanística en general .
Direcciones Futuras
Pyridazine-based materials, including tetrafluoro-pyridazine, have shown potential in various fields due to their exceptional structural modifiability, capability for supramolecular assembly, distinctive optoelectronic specialty, and superior device performance . Future research may focus on exploring these properties further and developing new applications.
Mecanismo De Acción
Target of Action
Tetrafluoropyridazine is highly electrophilic due to the presence of several fluorine atoms attached to the heteroaryl rings . It reacts readily with a wide range of nucleophilic species, making these nucleophiles its primary targets .
Mode of Action
The compound’s mode of action involves nucleophilic aromatic substitution reactions . The high electrophilicity of tetrafluoropyridazine allows it to react very readily with nucleophiles, leading to the displacement of fluorine atoms .
Biochemical Pathways
The interaction of tetrafluoropyridazine with nucleophiles affects various biochemical pathways. These reactions have enabled the synthesis of a wide range of highly functionalised heterocyclic derivatives, macrocycles, and ring-fused systems .
Result of Action
The result of tetrafluoropyridazine’s action is the formation of highly functionalised heterocyclic derivatives . These derivatives can be used in various applications, from pharmaceuticals to materials .
Action Environment
The action of tetrafluoropyridazine can be influenced by various environmental factors, such as temperature, pH, and the presence of other chemical species. For example, the reaction of tetrafluoropyridazine with nucleophiles is typically carried out under controlled conditions in a laboratory setting .
Propiedades
IUPAC Name |
3,4,5,6-tetrafluoropyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F4N2/c5-1-2(6)4(8)10-9-3(1)7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZGAMTYFRMRZNL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=NN=C1F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227159 | |
| Record name | Pyridazine, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7627-80-7 | |
| Record name | Pyridazine, tetrafluoro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007627807 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridazine, tetrafluoro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrafluoropyridazine?
A1: Tetrafluoropyridazine has the molecular formula C4F4N2 and a molecular weight of 184.06 g/mol.
Q2: What spectroscopic data is available for characterizing tetrafluoropyridazine?
A2: ¹⁹F NMR spectroscopy is particularly useful for characterizing tetrafluoropyridazine and its derivatives. Mass spectrometry (m.s.) is also commonly employed for identification. [, ]
Q3: What is the most prominent characteristic of tetrafluoropyridazine's chemical behavior?
A3: Tetrafluoropyridazine is highly susceptible to nucleophilic aromatic substitution reactions, readily reacting with nucleophiles to replace fluorine atoms. This reactivity allows for the synthesis of a wide range of substituted pyridazine derivatives. [, , , ]
Q4: Which positions on the tetrafluoropyridazine ring are most reactive towards nucleophilic substitution?
A4: The fluorine atoms at the 4 and 5 positions of the tetrafluoropyridazine ring exhibit the highest reactivity toward nucleophilic substitution under basic conditions. Interestingly, under strongly acidic conditions, the 3 and 6 positions become more susceptible to nucleophilic attack. [, ]
Q5: Can you provide examples of nucleophiles that react with tetrafluoropyridazine?
A5: A diverse range of nucleophiles, including amines, alkoxides, and thiolates, have been shown to react with tetrafluoropyridazine. For example, reactions with amines lead to the formation of substituted amino-pyridazines, while reactions with alkoxides yield alkoxy-pyridazines. [, , , , ]
Q6: What are the potential applications of tetrafluoropyridazine derivatives?
A6: The unique properties of tetrafluoropyridazine derivatives make them promising candidates for various applications. These include:
- Pharmaceuticals: Substituted pyridazines are frequently encountered in medicinal chemistry, holding potential as drug scaffolds. [, , ]
- Polymers: Tetrafluoropyridazine can act as a monomer for synthesizing novel fluorinated polymers. The incorporation of fluorine often imparts desirable properties to polymers, such as thermal stability and chemical resistance. [, ]
- Materials Science: The versatility of tetrafluoropyridazine as a building block opens avenues for creating novel materials with tailored properties. [, ]
Q7: Has computational chemistry been employed to study tetrafluoropyridazine?
A7: Yes, density functional theory (DFT) calculations have been used to investigate the reactivity and regioselectivity of nucleophilic substitution reactions on tetrafluoropyridazine. These calculations provide insights into the reaction mechanisms and help explain the observed reactivity patterns. [, ]
Q8: Can tetrafluoropyridazine undergo rearrangement reactions?
A8: Yes, tetrafluoropyridazine exhibits interesting rearrangement behavior under specific conditions:
- Thermal Rearrangement: Upon heating to high temperatures (around 800°C), tetrafluoropyridazine can rearrange to form tetrafluoropyrimidine. []
- Photochemical Rearrangement: When exposed to UV irradiation, tetrafluoropyridazine rearranges to yield perfluoropyrazines. [, ]
- Fluoride-Ion Induced Rearrangement: In the presence of fluoride ions, perfluoroalkyl substituents on the pyridazine ring can migrate, leading to isomeric products. [, ]
Q9: What is the mechanism proposed for the thermal rearrangement of tetrafluoropyridazine to tetrafluoropyrimidine?
A9: The proposed mechanism involves the formation of a diazabenzvalene intermediate, which subsequently undergoes a sigmatropic rearrangement to yield the pyrimidine derivative. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Benzamide, N-[5-[bis[2-(acetyloxy)ethyl]amino]-2-[(4-nitrophenyl)azo]phenyl]-](/img/structure/B1595281.png)

![4,9-dihydro-3H-Pyrido[3,4-b]indole](/img/structure/B1595284.png)




![N-[(Benzyloxy)carbonyl]tyrosylvaline](/img/structure/B1595291.png)


